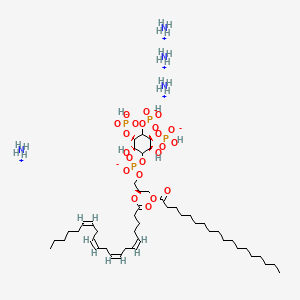
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a complex phosphoinositide. It is a derivative of phosphatidylinositol, a lipid molecule that plays a crucial role in cellular signaling pathways. This compound is involved in various biological processes, including cell growth, metabolism, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves the esterification of stearic acid and arachidonic acid with glycerol, followed by phosphorylation with inositol trisphosphate. The reaction conditions typically require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester and phosphate bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions to achieve high yield and purity. The final product is purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives have different biological activities and can be used in various research applications .
Scientific Research Applications
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) has numerous scientific research applications, including:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of phosphoinositides in different chemical environments.
Biology: Plays a role in cellular signaling pathways, including those involved in cell growth, metabolism, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and activating various proteins involved in cellular signaling pathways. These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular processes such as growth, metabolism, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol 3,4,5-triphosphate): Similar in structure but differs in the specific inositol phosphate groups attached.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol: Lacks the trisphosphate groups, resulting in different biological activities.
Uniqueness
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific combination of fatty acids and inositol trisphosphate groups. This unique structure allows it to participate in specific cellular signaling pathways and exhibit distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C47H98N4O22P4 |
|---|---|
Molecular Weight |
1195.2 g/mol |
IUPAC Name |
tetraazanium;[(1S,2S,4S,5R)-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]-3-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C47H86O22P4.4H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60);4*1H3/b13-11-,19-17-,24-22-,30-28-;;;;/t39-,42+,43+,44?,45-,46+,47?;;;;/m1..../s1 |
InChI Key |
HIQNCTCJCORHBS-PRERETILSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)



![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)



![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
